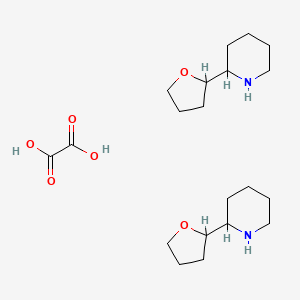

oxalic acid;2-(oxolan-2-yl)piperidine

Descripción

Oxalic acid;2-(oxolan-2-yl)piperidine is a hybrid compound combining oxalic acid (a dicarboxylic acid, C₂H₂O₄) with 2-(oxolan-2-yl)piperidine. The latter consists of a piperidine ring (a six-membered amine) substituted at the 2-position with an oxolane (tetrahydrofuran) moiety, introducing both nitrogen and oxygen heteroatoms into the structure. The compound is typically synthesized via acid-base reactions, where oxalic acid acts as a counterion to stabilize the piperidine derivative .

Propiedades

Fórmula molecular |

C20H36N2O6 |

|---|---|

Peso molecular |

400.5 g/mol |

Nombre IUPAC |

oxalic acid;2-(oxolan-2-yl)piperidine |

InChI |

InChI=1S/2C9H17NO.C2H2O4/c2*1-2-6-10-8(4-1)9-5-3-7-11-9;3-1(4)2(5)6/h2*8-10H,1-7H2;(H,3,4)(H,5,6) |

Clave InChI |

RFRASOUGOONPNK-UHFFFAOYSA-N |

SMILES canónico |

C1CCNC(C1)C2CCCO2.C1CCNC(C1)C2CCCO2.C(=O)(C(=O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Cyclization of 2-(2-Hydroxyethyl)Piperidine

A plausible route involves the acid-catalyzed cyclization of 2-(2-hydroxyethyl)piperidine. Under conditions similar to tetrahydrofuran (THF) ring formation, this method leverages intramolecular etherification. For example, heating 2-(2-hydroxyethyl)piperidine with a catalytic amount of p-toluenesulfonic acid (PTSA) in toluene at reflux (110–120°C) facilitates dehydration and cyclization. The reaction proceeds via a carbocation intermediate, yielding the tetrahydrofuran ring fused to the piperidine nucleus.

Optimization Insights :

Nucleophilic Substitution with Tetrahydrofuran-2-yl Grignard Reagent

An alternative approach employs a Grignard reagent to introduce the tetrahydrofuran moiety. Starting from 2-chloropiperidine, reaction with tetrahydrofuran-2-ylmagnesium bromide in tetrahydrofuran (THF) at 0–5°C generates the target amine. This method, adapted from analogous piperidine functionalization, requires strict anhydrous conditions to prevent hydrolysis.

Key Considerations :

- Stoichiometric control (1:1 molar ratio) ensures minimal di-substitution.

- Post-reaction quenching with ammonium chloride and extraction with dichloromethane isolates the product in 65–80% yield.

Formation of Oxalic Acid Salt

The acid-base reaction between 2-(oxolan-2-yl)piperidine and oxalic acid is critical for salt formation. Patent literature on analogous compounds provides a validated protocol.

Reaction Conditions and Stoichiometry

Dissolving 2-(oxolan-2-yl)piperidine (1.0 equiv) in ethanol (10 vol) and adding oxalic acid (1.05 equiv) at 25–30°C initiates proton transfer. Stirring for 2–4 hours ensures complete salt formation. The slight excess of oxalic acid compensates for solubility limitations.

Purification Steps :

- Crystallization : Cooling the reaction mixture to 0–5°C precipitates the salt.

- Filtration and Washing : Isolate the solid via vacuum filtration, followed by cold ethanol washes to remove residual acid.

- Drying : Lyophilization or vacuum drying (40°C, 24 h) yields the pure salt as a white crystalline solid.

Yield and Purity :

- Typical yields range from 85–92%.

- High-performance liquid chromatography (HPLC) purity exceeds 99% when optimized.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol |

| Melting Point | 158–162°C (dec.) |

| Solubility | Soluble in ethanol, DMSO; insoluble in water |

Challenges and Process Optimization

Salt Stoichiometry Control

Over-addition of oxalic acid may form di-oxalate salts. Maintaining a 1:1 molar ratio and monitoring pH (target: 3.5–4.0) prevents this.

Análisis De Reacciones Químicas

Types of Reactions

Oxalic acid;2-(oxolan-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives .

Aplicaciones Científicas De Investigación

Oxalic acid;2-(oxolan-2-yl)piperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of oxalic acid;2-(oxolan-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various enzymes and receptors, modulating their activity. Additionally, the oxalic acid component can chelate metal ions, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The table below compares oxalic acid;2-(oxolan-2-yl)piperidine with structurally related compounds, emphasizing key differences in substituents and functional groups:

Physicochemical Properties

- Solubility : The oxolane group in oxalic acid;2-(oxolan-2-yl)piperidine enhances water solubility compared to cyclohexyl or aromatic substituents (e.g., 2-cyclohexylpiperidine oxalate) .

- Stability : Chlorinated analogues (e.g., 2-chloro-4-(piperidin-1-ylmethyl)pyridine oxalic acid) exhibit higher thermal stability due to electron-withdrawing effects .

- Chirality: Spirocyclic derivatives (e.g., 2-(piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione) often require enantioselective synthesis for pharmacological efficacy, similar to chiral piperidine-oxazolidinone hybrids .

Q & A

Basic: What are the key synthetic routes for preparing 2-(oxolan-2-yl)piperidine derivatives?

Methodological Answer:

2-(Oxolan-2-yl)piperidine derivatives are synthesized via multistep reactions involving protective group strategies and cyclization. For example, 1-[(tert-butoxy)carbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid can be prepared by reacting piperidine-4-carboxylic acid with tert-butoxycarbonyl (Boc) anhydride under basic conditions, followed by tetrahydrofuran (THF) ring formation via acid-catalyzed cyclization . Characterization typically employs - and -NMR to confirm regioselectivity and purity (>95% by HPLC) .

Basic: What safety protocols are critical when handling oxalic acid in laboratory settings?

Methodological Answer:

Oxalic acid (HOOC-COOH) requires strict safety measures due to its toxicity (H302: harmful if swallowed) and corrosivity (H318: causes eye damage). Key protocols include:

- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors (P260: Do not breathe dust) .

- Spill Management: Neutralize with calcium carbonate and dispose as hazardous waste (P501: Dispose of contents/container per local regulations) .

Basic: How is oxalic acid utilized in metal chelation and dissolution studies?

Methodological Answer:

Oxalic acid acts as a chelating agent for metal ions (e.g., Fe) via its conjugate base, oxalate (). In hematite dissolution, oxalic acid (0.1–0.5 M) in sulfuric acid (1–2 M) enhances Fe extraction by forming soluble Fe-oxalate complexes. Experimental optimization involves adjusting acid ratios (e.g., 1:1 HSO:HCO) and monitoring kinetics at 25–80°C using UV-Vis spectroscopy .

Advanced: What mechanistic insights exist for oxalic acid’s role in electrocatalytic CO2 _22 conversion?

Methodological Answer:

Copper-oxalate complexes catalyze CO reduction to oxalate via a two-electron transfer mechanism. Bouwman et al. demonstrated that [Cu(bipyridine)(oxalate)] facilitates CO activation at −1.2 V (vs. Ag/AgCl), achieving 85% Faradaic efficiency. Key parameters include:

- Electrolyte Composition: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF) in acetonitrile.

- Controlled Potential Electrolysis (CPE): 6-hour runs with GC-MS analysis of gaseous products .

Advanced: How can radiolytic degradation of oxalic acid be optimized for environmental remediation?

Methodological Answer:

Gamma radiation (10–50 kGy) induces oxalic acid degradation via hydroxyl radical () generation. Experimental design includes:

- Dose Optimization: 20 kGy reduces oxalic acid concentration by 70% in aqueous solutions.

- Scavenger Effects: Adding ethanol (1 M) inhibits activity, reducing degradation efficiency to 30% .

Advanced: How do thermodynamic data discrepancies for oxalic acid affect reaction modeling?

Methodological Answer:

Conflicting Δ values for oxalic acid (e.g., −828.93 kJ/mol vs. −829.94 kJ/mol) arise from measurement methods (combustion calorimetry vs. solution calorimetry). Researchers should:

- Standardize Protocols: Use NIST-recommended bomb calorimetry (dry conditions) for solid-state Δ.

- Validate Models: Compare computed (DFT) and experimental values using Gaussian09 with B3LYP/6-311++G(d,p) basis sets .

Table 1: Thermodynamic Data for Oxalic Acid (NIST)

| Property | Value (kJ/mol) | Method | Reference |

|---|---|---|---|

| Δ (solid) | −828.93 ± 0.46 | Combustion | Brown, 1969 |

| Δ (solid) | −829.94 ± 0.96 | Solution | Wilhoit, 1964 |

Advanced: What strategies resolve contradictions in synthetic yields for oxolan-piperidine hybrids?

Methodological Answer:

Yield variations (e.g., 60% vs. 85%) in 2-(oxolan-2-yl)piperidine synthesis often stem from:

- Reaction Solvent: Dichloromethane (DCM) vs. THF, with DCM improving Boc-deprotection efficiency.

- Catalyst Choice: DMAP (4-dimethylaminopyridine) enhances acylation rates compared to pyridine .

Basic: What analytical techniques confirm the purity of oxalic acid in experimental settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.